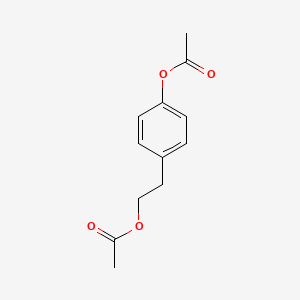
4-(2-Acetoxy-ethyl)phenyl Acetate
Cat. No. B1147504
Key on ui cas rn:
60037-42-5
M. Wt: 222.24
InChI Key:
Attention: For research use only. Not for human or veterinary use.
Patent
US05247124
Procedure details


A flask heated by hot oil was fitted with a chilled water overhead condenser, a thermowell with a thermocouple, an overhead stirrer and a vacuum pump. Crude APMC-Ether (20 grams) containing 78.2 weight percent APMC-Ether, 7.2 weight percent APMC and 3.9 weight percent 4-acetoxyphenylmethylcarbinol acetate (sometimes referred to herein as "APMC-Acetate") was mixed in another flask with six (6.0) grams of acetic anhydride. Phosphoric acid (0.022 grams) having a concentration of 85 weight percent that corresponds to 0.32 moles of pure phosphoric acid per 100 moles of APMC-Ether was added to said mixture. The resultant mixture was fed to the hot flask at a rate of 1.2 grams per minute. The hot oil temperature was maintained at about 220° C. to about 230° C. and the reaction mass temperature in the hot flask was maintained at about 180° C. to about 200° C. The vacuum pump maintained a vacuum in the flask at about 80 mm Hg. 4-acetoxystyrene and acetic acid were produced in the hot flask.


[Compound]
Name
APMC-Ether
Quantity
100 mol
Type
reactant
Reaction Step Three

[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

[Compound]
Name
APMC-Ether
Quantity
20 g
Type
reactant
Reaction Step Five

[Compound]
Name
APMC-Ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five


[Compound]
Name
APMC-Acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

[Compound]
Name
( 6.0 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven




Name
Identifiers


|
REACTION_CXSMILES
|
O.C(O[CH2:6][CH2:7][C:8]1[CH:13]=[CH:12][C:11]([O:14][C:15](=[O:17])[CH3:16])=[CH:10][CH:9]=1)(=O)C.C(OC(=O)C)(=O)C.P(=O)(O)(O)O>C(O)(=O)C>[C:15]([O:14][C:11]1[CH:12]=[CH:13][C:8]([CH:7]=[CH2:6])=[CH:9][CH:10]=1)(=[O:17])[CH3:16]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Three
[Compound]
|
Name
|
APMC-Ether
|
|
Quantity
|
100 mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
[Compound]
|
Name
|
resultant mixture
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
[Compound]
|
Name
|
APMC-Ether
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
|
[Compound]
|
Name
|
APMC-Ether
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OCCC1=CC=C(C=C1)OC(C)=O
|
Step Six
[Compound]
|
Name
|
APMC-Acetate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Seven
[Compound]
|
Name
|
( 6.0 )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
Step Eight
|
Name
|
|
|
Quantity
|
0.022 g
|
|
Type
|
reactant
|
|
Smiles
|
P(O)(O)(O)=O
|
Step Nine
|
Name
|
|
|
Quantity
|
0.32 mol
|
|
Type
|
reactant
|
|
Smiles
|
P(O)(O)(O)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
A flask heated by hot oil
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The hot oil temperature was maintained at about 220° C. to about 230° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mass temperature in the hot flask was maintained at about 180° C. to about 200° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The vacuum pump maintained a vacuum in the flask at about 80 mm Hg
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)OC1=CC=C(C=C)C=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
